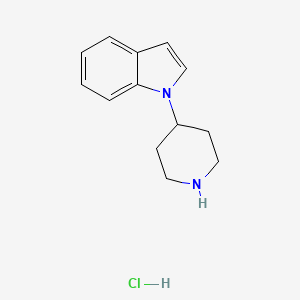

1-(Piperidin-4-yl)-1H-indole hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-piperidin-4-ylindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;/h1-4,7,10,12,14H,5-6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSFLXYGYZPFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Investigations

Overview of Biological Activities Associated with Indole-Piperidine Hybrids

The indole (B1671886) nucleus is a prominent heterocyclic aromatic ring system found in numerous natural and synthetic compounds. mdpi.com Recognized as a versatile pharmacophore, its unique electronic and steric properties allow it to interact with a wide array of biological receptors, leading to a diverse range of pharmacological effects. mdpi.comnih.gov Consequently, the indole scaffold is considered a privileged structure in medicinal chemistry. chula.ac.th When the indole moiety is hybridized with a piperidine (B6355638) ring, a nonaromatic six-membered heterocycle, the resulting indole-piperidine scaffold exhibits a broad spectrum of biological activities. mdpi.comresearchgate.net

Preclinical research has demonstrated that indole-piperidine hybrids and their derivatives possess significant potential across various therapeutic areas. These activities include anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties. nih.gov The flexibility of this hybrid structure allows for the development of multi-target directed ligands (MTDLs), which are of particular interest in complex diseases. nih.gov For instance, certain indole-piperidine amides have been synthesized and evaluated as dual inhibitors of cholinesterase and β-secretase for potential application in Alzheimer's disease. nih.gov The combination of these two heterocyclic moieties creates a powerful framework for designing novel therapeutic agents with improved activity and selectivity. nih.gov

Evaluation in Central Nervous System (CNS) Preclinical Models

The indole-piperidine scaffold has been extensively investigated for its potential in treating Central Nervous System (CNS) disorders. nih.govmedicilon.com The ability of these compounds to interact with various CNS targets makes them attractive candidates for addressing complex neurological and psychiatric conditions. mdpi.com

A significant area of preclinical investigation for indole-piperidine derivatives has been their interaction with the nociceptin (B549756) opioid receptor (NOP), previously known as the opioid receptor-like 1 (ORL1). nih.gov The NOP receptor is the fourth member of the opioid receptor family but does not bind classical opioids with high affinity. nih.govnih.gov It is activated by the endogenous heptadecapeptide nociceptin/orphanin FQ (N/OFQ). nih.gov The N/OFQ-NOP system is implicated in a wide range of physiological processes, including pain modulation, anxiety, learning, and memory. nih.gov

Research into a series of N-(4-piperidinyl)-2-indolinones, which are structurally related to 1-(Piperidin-4-yl)-1H-indole, revealed that this chemical class can produce potent ligands for the NOP receptor. nih.gov Modifications to the piperidine N-1 substituent were found to be a critical determinant of both affinity and functional activity (agonist versus antagonist) at the NOP receptor. nih.gov This discovery highlighted the potential of the indole-piperidine scaffold for developing selective NOP receptor modulators.

In vitro radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptors. For a series of N-(4-piperidinyl)-2-indolinones, binding affinities were determined at the human NOP receptor as well as the classical opioid receptor subtypes: mu (MOP), kappa (KOP), and delta (DOP). nih.gov These studies demonstrated that specific substitutions on the piperidine nitrogen could dramatically enhance affinity for the NOP receptor while reducing affinity for MOP, KOP, and DOP, thereby conferring selectivity. nih.gov

For example, replacing an N-1 benzyl (B1604629) group with a cyclooctylmethyl group on the piperidine ring resulted in a significant improvement in NOP receptor affinity and a 38-fold selectivity for NOP over the KOP receptor. nih.gov The data from these binding studies underscore the tunability of the indole-piperidine scaffold for achieving desired receptor affinity and selectivity profiles.

| Compound | NOP (ORL1) | MOP (μ) | KOP (κ) | DOP (δ) |

|---|---|---|---|---|

| Analog 1a (N-benzyl) | 240 | 14 | 34 | >10000 |

| Analog 1b (N-cyclooctylmethyl) | 1.3 | 110 | 49 | >10000 |

| Analog 1c (N-cyclooctyl) | 0.6 | 150 | 72 | >10000 |

| Analog 1k (N-adamantylmethyl) | 2.2 | >10000 | 110 | >10000 |

Data derived from studies on N-(4-piperidinyl)-2-indolinones, which share a core structural motif with 1-(Piperidin-4-yl)-1H-indole. nih.gov

Beyond binding affinity, understanding the functional activity of a ligand—whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor)—is critical. Functional assays, such as the [³⁵S]GTPγS binding assay, are used to profile the efficacy of compounds at the NOP receptor. nih.gov

Interestingly, within the same series of N-(4-piperidinyl)-2-indolinones, minor structural modifications to the piperidine N-1 substituent could switch the compound's activity from agonist to antagonist. nih.gov It was observed that when a saturated lipophilic substituent was directly linked to the piperidyl N-1 position, the ligand generally behaved as a NOP agonist. In contrast, ligands where the cyclic substituent was linked via a methylene bridge tended to be antagonists at the NOP receptor. nih.gov For example, the N-cyclooctylmethyl analog (1b) was found to be a potent NOP antagonist (Ke = 15 nM), completely lacking agonist activity. nih.gov This structure-activity relationship provides a valuable framework for the rational design of NOP agonists or antagonists based on the indole-piperidine scaffold.

| Compound | [³⁵S]GTPγS Functional Assay | Emax (%) | EC₅₀ (nM) | Ke (nM) |

|---|---|---|---|---|

| Analog 1b (N-cyclooctylmethyl) | Antagonist | 0 | - | 15 |

| Analog 1c (N-cyclooctyl) | Agonist | 100 | 2.0 | - |

| Analog 1k (N-adamantylmethyl) | Antagonist | 0 | - | 10 |

Data derived from studies on N-(4-piperidinyl)-2-indolinones. nih.gov Emax represents the maximal effect relative to the endogenous ligand N/OFQ. Ke is the equilibrium dissociation constant for antagonists.

The modulation of the NOP receptor system by indole-piperidine ligands suggests their potential therapeutic utility in several neurological disorders. The N/OFQ-NOP system is known to be involved in pain and analgesia, anxiety, and reward pathways. nih.gov Therefore, NOP agonists have been proposed as potential anxiolytics and treatments for substance abuse, as they can inhibit the release of dopamine (B1211576) in reward pathways. nih.gov Conversely, NOP antagonists are being investigated for their potential to enhance memory and reduce tolerance to morphine analgesia. nih.gov

Furthermore, separate lines of research have implicated indole derivatives in the management of neurodegenerative diseases. For instance, an indole compound targeting the PERK signaling pathway has been shown to protect dopaminergic neurons in preclinical models of Parkinson's disease, leading to improved motor performance. nih.gov The neuroprotective qualities of the indole nucleus, combined with the ability of the indole-piperidine scaffold to be tailored for specific CNS receptors like NOP, highlight the broad potential of this chemical class in addressing a range of neurological conditions. mdpi.com

In addition to the opioid system, indole-based structures are well-known for their interactions with serotonin (B10506) (5-HT) receptors. nih.gov The indole core is structurally similar to serotonin itself, allowing many indole derivatives to bind to various 5-HT receptor subtypes. nih.gov For example, 5-HT₆ receptor antagonists are considered potential therapeutic candidates for cognitive dysfunction in Alzheimer's disease. nih.gov

Assessment of Ligand Activity at Nociceptin Opioid Receptors (NOP)

Anti-infective Applications

The indole and piperidine heterocyclic ring systems are foundational scaffolds in medicinal chemistry, known for their broad range of biological activities. Consequently, derivatives of 1-(Piperidin-4-yl)-1H-indole have been investigated for their potential to combat various infectious diseases.

Antimicrobial Activity Studies

While specific studies evaluating the direct antimicrobial activity of 1-(Piperidin-4-yl)-1H-indole hydrochloride were not prominently identified in the reviewed literature, extensive research has been conducted on related indole and piperidine-containing molecules, suggesting a potential area for future investigation. Indole derivatives have been shown to possess a broad spectrum of activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values between 3.125-50 µg/mL against various pathogens nih.gov. Similarly, various piperidin-4-one derivatives have demonstrated significant bactericidal and fungicidal properties biomedpharmajournal.org. The combination of these two pharmacophores within a single molecular structure suggests that the 1-(Piperidin-4-yl)-1H-indole scaffold is a candidate for antimicrobial drug discovery. Research on related structures, such as indole-linked 1,2,4-triazoles, has yielded compounds with promising efficacy against both bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei turkjps.org.

Antimalarial Activity against Plasmodium falciparum

The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel chemotype with potential for development as an antimalarial agent. Based on a hit compound from a high-throughput whole-cell screen against Plasmodium falciparum, a series of thirty-eight 3-piperidin-4-yl-1H-indole derivatives were synthesized and evaluated for their anti-parasitic activity nih.gov.

Structure-activity relationship (SAR) studies revealed that the core scaffold is generally intolerant to most modifications at the N-piperidinyl position nih.gov. Despite this, researchers were able to identify a lead compound with promising characteristics for further development. This compound demonstrated notable activity against both drug-resistant and sensitive strains of P. falciparum with EC50 values of approximately 3 µM. Furthermore, it exhibited selectivity for the malaria parasite and showed no cross-resistance with chloroquine, highlighting its potential as a starting point for a new class of antimalarial drugs nih.govmdpi.com.

| Compound | Target/Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Lead Compound (10d) | P. falciparum (Resistant Strain) | EC50 | ~3 | nih.gov |

| Lead Compound (10d) | P. falciparum (Sensitive Strain) | EC50 | ~3 | nih.gov |

Anti-Trypanosoma cruzi Activity

The development of novel therapeutic agents for Chagas disease, caused by the protozoan Trypanosoma cruzi, is a critical area of research. While investigations into the specific 1-(Piperidin-4-yl)-1H-indole scaffold are limited, studies on related indole-based compounds have been undertaken. In one such study optimizing a series of 1H-indole-2-carboxamides, 4-substituted piperidine derivatives were synthesized and evaluated nih.govacs.org. These particular compounds, however, yielded a pEC50 of less than 5, indicating low potency against the intracellular amastigote forms of T. cruzi nih.govacs.org. Another study on 4-azaindole-2-piperidine derivatives also explored activity against T. cruzi, but a compound with sufficient potency and metabolic stability for in vivo studies could not be identified usp.brdndi.org. These findings suggest that while the broader class of indole-piperidine compounds is of interest, specific structural features are crucial for potent trypanocidal activity.

Anticancer and Antiproliferative Potencies

The 1-(Piperidin-4-yl)-1H-indole scaffold has served as a basis for the development of compounds with potential applications in oncology, particularly through the inhibition of pathways crucial for cancer cell proliferation and survival.

Inhibition of Protein-Protein Interactions (e.g., AF9/ENL and AF4 or DOT1L)

A significant area of investigation for indole-piperidine derivatives has been the inhibition of protein-protein interactions (PPIs) that are critical drivers in certain cancers, such as MLL-rearranged (MLL-r) leukemia. The interaction between MLL fusion partner proteins like AF9 or its paralog ENL and the histone methyltransferase DOT1L or the transcription factor AF4 is a key dependency for malignant gene expression in these leukemias nih.govresearchgate.net.

Medicinal chemistry efforts have identified novel indole-carboxamide compounds as inhibitors of these critical PPIs. SAR studies of numerous benzothiophene, indole, and benzofuran compounds revealed that a 4-piperidin-1-ylphenyl or a related 4-pyrrolidin-1-ylphenyl substituent is an essential feature for potent inhibitory activity nih.govresearchgate.net. These small-molecule inhibitors were found to block the interactions between AF9 and DOT1L, as well as between AF9/ENL and AF4, with IC50 values in the low micromolar range nih.govnih.gov. This inhibition leads to the suppression of key MLL target genes, such as HoxA9, Meis1, and Myc, and selectively inhibits the proliferation of MLL-r leukemia cells nih.govresearchgate.net.

| Compound Class | Target Interaction | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Indole-carboxamide (Cpd 2) | AF9-DOT1L | IC50 | 4.5 | nih.gov |

| Indole-carboxamide (Cpd 12) | AF9-DOT1L | IC50 | 2.9 | nih.gov |

| Benzothiophene-carboxamide (Cpd 24) | AF9-DOT1L | IC50 | 1.6 | nih.gov |

| Benzothiophene-carboxamide (Cpd 24) | AF9-AF4 | IC50 | 1.9 | nih.gov |

| Benzothiophene-carboxamide (Cpd 24) | ENL-AF4 | IC50 | 3.0 | nih.gov |

| Quinoxaline-carboxamide (Cpd 16) | AF9-DOT1L | IC50 | 1.2 | acs.org |

| Quinoxaline-carboxamide (Cpd 59) | AF9-DOT1L | IC50 | 0.56 | acs.org |

General Antiproliferative Activity in Cancer Cell Lines

No studies reporting the general antiproliferative activity of this compound in cancer cell lines have been found in the public domain. While various indole and piperidine derivatives have been investigated for their anticancer properties, specific data for this compound is not available.

Other Potential Biological Activities

There is no available research data on the anti-inflammatory properties of this compound. Studies on other molecules containing indole or piperidine moieties have explored anti-inflammatory effects, but these findings cannot be extrapolated to the specific compound of interest.

No published studies were identified that investigated the antifungal activities of this compound. The antifungal potential of various indole-containing compounds has been a subject of research, but specific data for this particular chemical entity is absent from the scientific literature.

A review of the literature did not yield any studies on the activity of this compound as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). While research into novel CFTR potentiators is an active area, there is no indication that this compound has been evaluated for such activity.

Structure Activity Relationship Sar Analysis

Impact of Substitution on the Indole (B1671886) Ring System

Positional Isomerism Effects (e.g., 2-substituted versus 3-substituted indoles)

The position of substituents on the indole ring of N-piperidinyl indoles significantly impacts their intrinsic activity and receptor selectivity. nih.gov Studies comparing 2-substituted and 3-substituted N-piperidinyl indoles have revealed key differences in their pharmacological profiles.

Generally, 2-substituted indoles exhibit higher binding affinities for the nociceptin (B549756) opioid peptide (NOP) receptor compared to their 3-substituted counterparts. nih.gov This substitution pattern has also been shown to influence the functional activity, with 2-substitution often leading to NOP full agonists, while 3-substitution tends to result in NOP partial agonists. nih.gov

Furthermore, the position of substitution affects selectivity over other opioid receptors, such as the mu-opioid peptide (MOP) receptor. Many 2-substituted analogs demonstrate higher binding affinity at the MOP receptor than the 3-substituted analogs. nih.gov The nature of the substituent at the 2-position can modulate this affinity and, consequently, the selectivity of the ligand for NOP versus MOP receptors. nih.gov For instance, a 2-hydroxymethylindole analog showed significantly higher affinity for the MOP receptor compared to the corresponding 3-hydroxymethylindole. nih.gov

Molecular docking studies provide a rationale for these observed differences, suggesting that the orientation of the 2- and 3-substituents within the receptor binding pockets accounts for the variations in binding, functional profiles, and selectivity. nih.gov

Table 1: Comparison of 2-substituted vs. 3-substituted N-piperidinyl indoles

| Characteristic | 2-substituted Indoles | 3-substituted Indoles | Reference |

|---|---|---|---|

| NOP Receptor Affinity | Higher | Lower | nih.gov |

| NOP Functional Activity | Full Agonists | Partial Agonists | nih.gov |

| MOP Receptor Affinity | Generally Higher | Generally Lower | nih.gov |

Effects of Halogenation (e.g., Fluorine)

The introduction of halogen atoms, particularly fluorine, to the indole ring can significantly alter the physicochemical properties and biological activity of piperidinyl-indole derivatives. nih.govresearchgate.net Halogenation is a common strategy in drug design to enhance membrane binding and permeation. researchgate.net

Fluorine, being a highly electronegative atom, can influence the electronic properties of the indole ring. researchgate.net The presence of an electron-withdrawing group like fluorine on the indole ring can lower its reactivity. researchgate.net This modification can impact how the molecule interacts with its biological target.

In the context of 3-(3-(piperidin-1-yl)propyl)indoles, fluorination has been utilized to develop selective human 5-HT1D receptor ligands. nih.gov The incorporation of fluorine was found to significantly reduce the pKa of these compounds. nih.gov This reduction in basicity has been shown to have a beneficial influence on oral absorption. nih.gov

Furthermore, enzymatic halogenation studies have demonstrated that indole derivatives containing electron-withdrawing substituents, including halogens, are effective substrates, leading to monohalogenated products. frontiersin.org The position of halogenation can be directed; for instance, an electron-withdrawing group on the nitrogen of the indole can enable C2 halogenation, while C3 halogenation can be achieved selectively regardless of the electronic property of the N-protecting group. researchgate.net

Influence of Cyano and Other Substituents

The introduction of a cyano group, an electron-withdrawing substituent, at the 3-position of the indole ring is a strategy used to synthesize 1,2-disubstituted-3-cyano indoles. nih.gov The presence of electron-withdrawing groups on the indole ring is known to lower its reactivity. researchgate.net

In the development of inhibitors for dipeptidyl peptidase-IV (DPP-4), various substituents on the indole ring have been explored. researchgate.netnih.gov For instance, a series of (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-one analogs showed exceptional inhibitory activity. nih.gov

The electronic properties of substituents on the indole ring play a crucial role in determining biological activity. Both electron-donating and electron-withdrawing groups can affect the molecule's interaction with its target. researchgate.netnih.gov Studies on other heterocyclic systems have shown that the combined electronic effect of a cyano group and a halogen can be favorable for inhibitory activity. mdpi.com

Role of Linker Length and Nature (e.g., ethyl versus propyl linkers)

The length and nature of the linker connecting the piperidine (B6355638) and indole moieties are critical determinants of biological activity. In a series of 3-substituted N-piperidinyl indoles, various polar functionalities were attached via methyl, ethyl, and propyl linkers. nih.gov The structure-activity relationship of these compounds revealed that the nature of the functional group at the end of the linker was important for binding affinity. nih.gov

For piperidine derivatives, the linker plays a significant role in positioning the pharmacophoric groups for optimal interaction with the target receptor. For example, in a series of 4-(3-(piperidin-4-yl) propyl)piperidine derivatives, the propyl linker was a key structural feature. nih.gov Similarly, the chemical structure of 1-(3-(N-(2-ethylthiophenyl)-N-methylamino)propyl)-piperidine features a piperidine ring attached to a propyl chain. ontosight.ai

The choice between an ethyl and a propyl linker can significantly impact the conformational flexibility of the molecule, which in turn affects its ability to adopt the optimal conformation for binding. The specific length and composition of the linker are often optimized to achieve the desired pharmacological profile.

Modifications on the Piperidine Moiety

Influence of Nitrogen Substitution (e.g., N-alkyl/aryl groups)

Substitution on the nitrogen atom of the piperidine ring is a common strategy to modulate the pharmacological properties of piperidinyl-indole derivatives. researchgate.netptfarm.plresearchgate.net The nature of the N-substituent, whether it be an alkyl or aryl group, can significantly influence receptor affinity and selectivity.

In a series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid, the substituent on the benzyl (B1604629) group affected the inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netptfarm.pl For example, a 1-(3-chloro)benzylpiperidine amide derivative showed the highest inhibitory activity towards BuChE. researchgate.netptfarm.pl

Studies on σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold revealed that 1-methylpiperidines exhibited particularly high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov In contrast, piperidines with a proton, a tosyl moiety, or an ethyl group at the nitrogen showed considerably lower σ1 affinity. nih.gov Molecular dynamics simulations suggested that different interactions of the basic piperidine-N-atom and its substituents with the lipophilic binding pocket are responsible for these differences in affinity. nih.gov

Furthermore, the conversion of N,N-dialkylanilines to N-alkylindoles is a valuable transformation in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov This highlights the importance of exploring a variety of N-alkyl substituents on the piperidine ring to optimize biological activity.

Importance of Piperidine Ring Saturation (e.g., piperidine versus tetrahydropyridine)

The degree of saturation within the piperidine ring is a significant determinant of biological potency in related heterocyclic compounds. Introducing unsaturation, thereby converting the piperidine to a tetrahydropyridine (B1245486) ring, can have a profound impact on activity.

In studies of a series of 4-Azaindole-2-piperidine compounds with activity against Trypanosoma cruzi, a notable increase in potency was observed when unsaturation was introduced into the piperidine ring. A direct comparison between a saturated piperidine analog and its unsaturated tetrahydropyridine counterpart revealed a tenfold enhancement in activity. dndi.org This suggests that the conformational rigidity or altered electronic state of the unsaturated ring may lead to a more favorable interaction with the biological target. A similar improvement in activity was noted between other saturated and unsaturated 4-piperidine analogs within the same study. dndi.org

| Compound Type | Ring System | Relative Potency Change |

|---|---|---|

| 4-Azaindole Analog 1 | Piperidine (Saturated) | Baseline |

| 4-Azaindole Analog 2 | Tetrahydropyridine (Unsaturated) | 10-fold increase |

Substitutions at Various Piperidine Positions (e.g., 4-substituted piperidines)

Modifications to the piperidine ring through the addition of various substituents are a cornerstone of SAR studies for this chemical class. The position, size, and electronic properties of these substituents can dramatically alter a compound's affinity, selectivity, and pharmacokinetic properties.

Research on piperidine-substituted quinolones as GnRH antagonists showed that the binding potency could tolerate a small substituent at the 6-position of the piperidine ring. nih.gov Furthermore, introducing a trifluoromethyl group at this position had the beneficial effect of reducing the clearance rate and increasing oral bioavailability. nih.gov

In a different context, for a series of piperidine derivatives designed as monoamine oxidase (MAO) inhibitors, substitutions on a phenyl ring attached to the piperidine were investigated. The findings revealed that para-substitution was preferable to meta-substitution. acs.org The addition of a hydroxyl group was also found to enhance the MAO inhibitory effect. acs.org Similarly, for novel 1,4-substituted piperidine derivatives, the nature of the functional group at the 4-position was critical for antioxidant activity. Derivatives featuring a cysteamine (B1669678) moiety (with a free SH group) were efficient antioxidants, while replacing the thiol (SH) group with an amine (NH2) or hydroxyl (OH) group led to a decrease in this activity. nih.gov

| Scaffold | Substitution Position | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Quinolone | 6-position | Small alkyl group | Tolerated for binding potency | nih.gov |

| Quinolone | 6-position | Trifluoromethyl | Reduced clearance, increased oral bioavailability | nih.gov |

| MAO Inhibitor | Para-position (on phenyl) | Hydroxyl | Increased inhibitory effect | acs.org |

| Antioxidant | 4-position | -SH vs. -NH2 or -OH | -SH group critical for activity; replacement decreased activity | nih.gov |

Hybrid and Fused System SAR

Creating hybrid molecules or fusing the piperidine and indole rings into a more rigid polycyclic system is a common strategy to explore new chemical space and enhance biological activity. These modifications can lock the molecule into a specific conformation, potentially increasing affinity for a target receptor.

One prominent example is the development of compounds based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, also known as 1,2,3,4-tetrahydro-γ-carboline. acs.org This structure represents a fused system where the piperidine and indole rings are condensed. An extensive SAR study of this scaffold led to the discovery of novel and potent CFTR potentiators with nanomolar activity. acs.org The rigidified structure of the tetrahydro-γ-carboline core was essential for this activity, providing a fixed orientation for other substituents that interact with the target protein. acs.org

Regioisomerism and Stereoisomerism in SAR

The precise spatial arrangement of atoms and functional groups, as defined by regioisomerism and stereoisomerism, is crucial for molecular recognition and biological function.

Regioisomerism The position of substituents on the indole ring of N-piperidinyl indoles has been shown to significantly affect their pharmacological profile. A key distinction was observed between 2-substituted and 3-substituted N-piperidinyl indoles in their activity as nociceptin opioid receptor (NOP) ligands. nih.gov The 2-substituted indoles generally displayed higher binding affinities for the NOP receptor and acted as full agonists. nih.gov In contrast, their corresponding 3-substituted regioisomers were typically partial agonists with lower binding affinity. nih.gov For instance, 2-aminomethyl indole was a potent NOP full agonist (EC₅₀ = 5.8 nM), while its 3-position regioisomer was a partial agonist with much lower potency (EC₅₀ = 121 nM). nih.gov This difference in activity is attributed to the distinct orientation of the substituents within the receptor's binding pocket. nih.gov

| Compound | Indole Substitution | NOP EC₅₀ (nM) | NOP % Stimulation |

|---|---|---|---|

| Aminomethyl Indole Analog | 2-position | 5.8 | 100% (Full Agonist) |

| Aminomethyl Indole Analog | 3-position | 121 | 35.9% (Partial Agonist) |

| Hydroxymethyl Indole Analog | 2-position | 29.9 | 102% (Full Agonist) |

| Hydroxymethyl Indole Analog | 3-position | 117 | 18.9% (Partial Agonist) |

Stereoisomerism Stereochemistry also plays a critical role, with different enantiomers of a chiral molecule often exhibiting vastly different biological activities. In the SAR study of the fused 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole system, a profound difference was observed between enantiomers. For one compound pair, the (R)-enantiomer (eutomer) displayed potent, double-digit nanomolar activity (EC₅₀: 0.017 μM). acs.org However, its corresponding (S)-enantiomer (distomer) resulted in a marked loss in potency, with an EC₅₀ of 1.1 μM—a difference of more than 100-fold. acs.org This stark contrast underscores the importance of a precise three-dimensional fit between the ligand and its biological target.

| Compound | Stereochemistry | Potency (EC₅₀ in µM) |

|---|---|---|

| Racemic Compound 33 | Racemic (R/S) | ~0.017 |

| Eutomer 39 | R-enantiomer | 0.017 |

| Distomer 40 | S-enantiomer | 1.1 |

Molecular Mechanisms and Target Engagement

Identification and Characterization of Molecular Targets

Research into derivatives of 1-(Piperidin-4-yl)-1H-indole has identified several key molecular targets, primarily enzymes and G-protein coupled receptors. These interactions are fundamental to the biological effects observed with this class of compounds.

Derivatives of the 1-(Piperidin-4-yl)-1H-indole structure have demonstrated inhibitory activity against several enzymes, most notably cholinesterases.

A series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). researchgate.netacgpubs.org The study found that while the parent 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid was a weak, non-selective inhibitor, substitutions on the benzyl (B1604629) group led to moderate and more selective potency against BuChE. researchgate.net For instance, the compound 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid showed the highest inhibitory activity towards BuChE in the series. researchgate.net The presence of the N-benzylpiperidine moiety is considered important for contributing to the inhibitory potency of these compounds. acgpubs.org

In a different context, structural analogs such as 1-methyl-4-(piperidin-3-yl)-1H-indole have been investigated for their antimalarial properties, which involve a unique form of enzyme-process inhibition. smolecule.com This compound demonstrates significant activity against the formation of hemozoin, a crystalline substance produced by the malaria parasite to detoxify heme released from hemoglobin digestion. smolecule.com The indole (B1671886) core can engage in aromatic stacking with the porphyrin ring of hematin, while the piperidine (B6355638) group helps with spatial orientation and binding specificity, thereby disrupting crystal nucleation and growth. smolecule.com

Table 1: Cholinesterase Inhibitory Activity of Selected 1H-indole-5-carboxylic Acid Amides

A summary of the inhibitory activity of synthesized N-benzyl substituted piperidine amides against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | Substituent | Target Enzyme | Inhibitory Activity (% at 10 µM) | Selectivity |

|---|---|---|---|---|

| 6a | H (benzyl) | AChE & BuChE | Weak | Non-selective |

| 6c | 3-Cl (benzyl) | BuChE | 30.06% | Selective for BuChE |

The 1-(Piperidin-4-yl)-1H-indole scaffold is a prominent feature in ligands developed for opioid receptors, particularly the Nociceptin (B549756)/Orphanin FQ (NOP) receptor. A series of N-(4-piperidinyl)-2-indolinones, which are structurally related, were identified as a new class of NOP receptor ligands. nih.gov A key finding was that modifications to the piperidine N-substituent could produce both potent agonists and antagonists, offering a way to fine-tune the pharmacological activity. nih.gov

Further studies on 2-substituted N-piperidinyl indoles revealed that these modifications could lead to potent, full NOP agonists, in contrast to previously reported 3-substituted analogs which were partial agonists. nih.gov For example, certain 2-substituted indoles demonstrated subnanomolar binding affinity at the NOP receptor and also showed significantly enhanced binding affinity at the μ-opioid (MOP) receptor compared to their 3-substituted counterparts. nih.gov Molecular docking studies suggest that the increased affinity may be due to the ligands occupying a minor hydrophobic pocket that is conserved in both NOP and MOP receptors. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of Substituted N-Piperidinyl Indoles

Comparison of binding affinities for 2-substituted and 3-substituted N-piperidinyl indoles at various opioid receptors.

| Compound Type | NOP Receptor (Ki, nM) | MOP Receptor (Ki, nM) | DOP Receptor (Ki, nM) | KOP Receptor (Ki, nM) |

|---|---|---|---|---|

| 2-Substituted Indoles (e.g., Cmpd 10) | 0.23 | Enhanced Affinity | ≥50-fold weaker than NOP/MOP | ≥50-fold weaker than NOP/MOP |

| 3-Substituted Indoles | Partial Agonists | Lower Affinity | - | - |

Protein-protein interactions (PPIs) are crucial for most biological processes and represent a significant class of therapeutic targets. nih.gov Modulating PPIs with small molecules is a key strategy in modern drug discovery, although it presents challenges due to the large, flat, and featureless nature of many PPI interfaces. nih.gov Small-molecule modulators can act by either inhibiting or stabilizing these interactions. nih.govresearchgate.net

While the 1-(Piperidin-4-yl)-1H-indole scaffold is prevalent in the development of enzyme inhibitors and receptor ligands, direct evidence of its role as a modulator of protein-protein interactions is less defined in the available literature. However, many signaling pathways that are affected by this scaffold, such as those involving receptor dimerization or the assembly of signaling complexes, are inherently dependent on PPIs. For example, the stabilization of a receptor in an active or inactive state often involves modulating its interaction with other proteins like G-proteins or arrestins. Therefore, while not directly classified as PPI modulators in the primary literature found, the receptor activity of these compounds implicitly involves the modulation of PPIs downstream.

Signaling Pathway Modulation

Beyond direct receptor or enzyme interaction, derivatives of the core scaffold have been shown to modulate complex intracellular signaling pathways.

One notable example involves the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. nih.gov A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), was found to suppress Hh signaling with potency comparable to the approved drug vismodegib. nih.gov This compound acts by repressing the activity of the key signal transducer Smoothened (SMO), blocking its translocation to the primary cilium, a critical step in pathway activation. nih.gov Importantly, this compound was effective against a drug-resistant SMO mutant, suggesting a distinct binding interaction compared to other SMO inhibitors. nih.gov

In another area, the related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure was used to develop inhibitors of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers pyroptosis and the release of pro-inflammatory cytokines like IL-1β. mdpi.com Compounds based on this scaffold were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages, indicating their ability to modulate this key inflammatory signaling pathway. mdpi.com

Comparative Analysis of Mechanism of Action with Similar Chemotypes

The 1-(Piperidin-4-yl)-1H-indole framework demonstrates significant chemical tractability, where small structural modifications lead to profound changes in biological activity and mechanism of action.

Indolinone vs. Indole Core: The N-(4-piperidinyl)-2-indolinone series acts as potent NOP receptor ligands, with activity tunable between agonism and antagonism. nih.gov In contrast, the N-benzyl substituted amides of 1H-indole-5-carboxylic acid target cholinesterase enzymes. researchgate.net This highlights how modification of the indole core (to an indolinone or by adding a carboxamide linker) redirects the compound's primary molecular target from receptors to enzymes.

Substitution on Piperidine Nitrogen: Within the NOP receptor ligand series, the substituent on the piperidine nitrogen is a critical determinant of functional activity. nih.gov This position allows for fine-tuning to achieve either agonist or antagonist effects at the same receptor. This is a common feature in medicinal chemistry for this scaffold, where the piperidine nitrogen often serves as a key point for introducing diversity to modulate pharmacology.

Substitution on the Indole Ring: The position of substituents on the indole ring also dictates activity. For NOP ligands, 2-substituted indoles were found to be more potent full agonists compared to 3-substituted analogs, which were partial agonists. nih.gov This indicates that the indole 2-position provides a more favorable interaction within the receptor binding pocket for eliciting a full downstream signaling response.

Complex Derivatives: More complex derivatives, such as the one targeting the Hedgehog pathway, incorporate additional functional groups (e.g., a benzylsulfonyl group and a pyrrolidinyl ethenone moiety). nih.gov These extensive modifications build upon the core indole-piperidine scaffold to engage entirely different and more complex targets like the transmembrane protein Smoothened, leading to the modulation of a major developmental and cancer-related signaling pathway. nih.gov

This comparative analysis underscores that the 1-(Piperidin-4-yl)-1H-indole structure is a privileged scaffold, whose mechanism of action can be strategically guided toward different biological targets and pathways through systematic chemical modification.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how ligands, such as derivatives of the 1-(piperidin-4-yl)-1H-indole scaffold, interact with biological targets at the atomic level.

Studies on various indole-piperidine derivatives have utilized molecular docking to explore their binding modes with different receptors. For instance, docking studies of piperidine (B6355638) derivatives have been performed to investigate their interactions within the active site of proteins like the human Dipeptidyl Peptidase IV (DPP4). malayajournal.orgresearchgate.net These simulations reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand, providing a rationale for the compound's biological activity. malayajournal.org

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from crystallographic data or generated through homology modeling. The ligand is then placed into the binding site, and various conformational poses are sampled. An energy-based scoring function is used to rank the poses, with the lowest energy conformation representing the most likely binding mode. researchgate.net For example, indole (B1671886) derivatives have been docked into the active sites of targets like the nicotinic acetylcholine (B1216132) receptor and proteins implicated in cancer, revealing critical interactions that drive their pharmacological effects. nih.govnih.gov

| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |

| Dipeptidyl Peptidase IV (DPP4) | Glu205, Glu206, Tyr662 | Hydrogen Bonding, π-π Stacking | malayajournal.org |

| Enoyl-acyl carrier protein (EACP) reductase | Tyr158, NAD+ | Hydrogen Bonding | researchgate.net |

| B-DNA | Not specified | Intercalation | nih.gov |

Homology Modeling of Receptor Structures (e.g., CCR3, NOP)

When the experimental three-dimensional structure of a target receptor is unavailable, homology modeling (or comparative modeling) provides a powerful alternative to generate a reliable 3D model. numberanalytics.complos.org This technique is predicated on the observation that proteins with similar amino acid sequences generally adopt similar tertiary structures. numberanalytics.com This is particularly relevant for G protein-coupled receptors (GPCRs), such as the C-C chemokine receptor 3 (CCR3) and the Nociceptin (B549756)/Orphanin FQ (NOP) receptor, which are important drug targets. researchgate.netwikipedia.org

CCR3 Receptor: The CCR3 receptor is implicated in inflammatory conditions like asthma. tdl.org Homology models of CCR3 have been constructed using the crystal structures of related chemokine receptors, such as CXCR4, as templates. plos.org These models have been instrumental in understanding the binding of antagonists. Molecular dynamics simulations are often used to refine the initial homology models, ensuring the stability and accuracy of the predicted structure. researchgate.net The resulting models help identify key residues in the transmembrane helices that are crucial for ligand binding, such as E287 in the seventh transmembrane domain (TM7). researchgate.net

NOP Receptor: The NOP receptor, a member of the opioid receptor family, is a target for non-addictive painkillers. wikipedia.org Homology models of the NOP receptor have been developed based on the structures of other GPCRs, including bovine rhodopsin and the β2 adrenergic receptor. nih.govnih.gov These computational models have been crucial for studying the binding of both peptide ligands and small molecules. nih.govresearchgate.net For example, models have revealed that the extracellular loop 2 (EL2) of the NOP receptor is particularly important for binding its endogenous ligand. nih.gov Docking selective agonists into these models has helped identify specific residues responsible for high-affinity binding and selectivity over other opioid receptors. nih.gov

The process of homology modeling typically involves:

Identifying a suitable template structure with high sequence similarity.

Aligning the target sequence with the template sequence.

Building the 3D model of the target based on the template's coordinates.

Refining and validating the model using techniques like molecular dynamics and Ramachandran plot analysis. numberanalytics.com

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) utilizes the 3D structural information of a biological target to design and optimize ligands. nih.gov This rational approach is heavily dependent on techniques like X-ray crystallography, NMR spectroscopy, and, crucially, the computational methods of molecular docking and homology modeling. mdpi.com

For scaffolds like 1-(piperidin-4-yl)-1H-indole, SBDD can be applied to design novel derivatives with enhanced potency and selectivity. Once a 3D model of the target receptor (e.g., CCR3 or NOP) is available, either from experimental data or homology modeling, the binding pocket can be analyzed in detail. researchgate.netresearchgate.net

The SBDD process involves:

Binding Site Analysis: Identifying key features of the active site, such as hydrogen bond donors/acceptors, hydrophobic pockets, and charged regions.

Virtual Screening: Docking large libraries of compounds into the binding site to identify potential "hits" that have favorable predicted binding energies and interactions.

Lead Optimization: Modifying a known active compound (a "lead") to improve its interaction with the target. For example, a substituent might be added to the indole or piperidine ring to form an additional hydrogen bond with a specific residue in the receptor, thereby increasing binding affinity. researchgate.net

Studies on indole-piperidine amides as inhibitors for targets in Alzheimer's disease have successfully used SBDD, where molecular dynamics simulations confirmed that the designed compounds cause only minor conformational changes in the target enzymes upon binding. nih.gov

Ligand-Based Drug Design (LBDD) Approaches

In situations where the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. jubilantbiosys.com LBDD relies on the knowledge of a set of molecules that are known to interact with the target. nih.gov The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

Key LBDD approaches include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a given target. For CCR3 antagonists, a pharmacophore model was developed consisting of two hydrogen-bond acceptors, one hydrophobic feature, and one aromatic ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). slideshare.net For indolylpiperidinyl derivatives acting as H1 receptor antagonists, 2D-QSAR models have been developed. These models revealed that antihistaminic activity is largely dependent on specific steric and electronic parameters, such as Verloop length and total dipole moment. Such models can predict the activity of newly designed compounds before their synthesis.

| QSAR Descriptor Type | Example Descriptor | Influence on Activity |

| Steric | Verloop Length, Verloop B3 | Significant |

| Electronic | Total Dipole Moment | Significant |

| Steric | KAlpha1 Index | Significant |

These computational strategies, from elucidating ligand-receptor interactions at the atomic level to building predictive models of activity, are vital in modern medicinal chemistry. They accelerate the discovery and optimization of new drugs based on privileged scaffolds like 1-(Piperidin-4-yl)-1H-indole.

Advanced Preclinical Evaluation

In Vitro Pharmacological Profiling (Beyond Primary Screening)

Following initial identification, a deeper in vitro pharmacological assessment is conducted to build a detailed profile of the compound's biological activity. This involves moving beyond simple hit identification to quantify potency, understand dose-response dynamics, and assess selectivity.

The potency of a compound is a critical determinant of its potential as a drug candidate. For derivatives of the 1-(Piperidin-4-yl)-1H-indole class, which have been investigated for various therapeutic targets, determining the concentration at which they elicit a half-maximal inhibitory (IC50) or effective (EC50) concentration is a key step. For instance, within the broader class of indole-based compounds, derivatives have been identified with potent activity against parasitic enzymes. One such example is a non-azolic sterol 14α-demethylase (CYP51) inhibitor, which demonstrated high trypanocidal activity with an IC50 value of less than 1 nM and a high binding affinity for the Trypanosoma cruzi CYP51 with a dissociation constant (Kd) of 42 nM. mdpi.com

In the context of other indole-piperidine derivatives, structure-activity relationship (SAR) studies have been conducted to optimize potency. For example, in a series of 1H-indole-2-carboxamides developed for anti-Trypanosoma cruzi activity, hit compounds initially showed moderate in vitro potency. Through chemical modifications, analogs were produced with significantly improved potency. For instance, replacing a morpholine (B109124) ring with a thiomorpholine (B91149) 1,1-dioxide resulted in one of the most potent compounds of the series, with a pEC50 of 6.5. acs.org Another example from a different therapeutic area is a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives developed as selective delta-opioid agonists. The most potent compound in this series exhibited a Ki of 18 nM and was a full agonist with an EC50 value of 14 nM in a functional assay. nih.gov

These examples highlight the meticulous process of quantifying the potency of novel compounds, which is essential for guiding further development and understanding their therapeutic window.

Below is an interactive data table summarizing the potency of representative indole-piperidine and related compounds against various targets.

| Compound Class | Target | Assay Type | Potency Metric | Value |

| Indole-based CYP51 Inhibitor | T. cruzi CYP51 | Trypanocidal Activity | IC50 | <1 nM |

| Indole-based CYP51 Inhibitor | T. cruzi CYP51 | Binding Affinity | Kd | 42 nM |

| 1H-Indole-2-carboxamide | T. cruzi | Intracellular Amastigote Activity | pEC50 | 6.5 |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Delta-opioid Receptor | Binding Affinity | Ki | 18 nM |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Delta-opioid Receptor | Functional Agonism | EC50 | 14 nM |

A crucial aspect of preclinical evaluation is to assess the selectivity of a compound for its intended target over other biological molecules, often referred to as off-targets. Interaction with off-targets can lead to undesirable side effects. A prominent off-target of concern in drug development is the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, as its inhibition can lead to cardiac arrhythmias.

For the piperidine-4-yl-1H-indoles class, which have been explored as CC chemokine receptor-3 (CCR3) antagonists, managing hERG inhibition has been a key part of the optimization process. Research has shown that the attachment of an acidic moiety to the 1-position of the indole (B1671886) ring led to a more balanced in vitro profile, notably reducing the inhibition of the hERG channel. nih.gov This demonstrates a targeted medicinal chemistry approach to mitigate potential cardiac liability while maintaining desired on-target activity.

Selectivity is also assessed against a panel of other receptors, enzymes, and ion channels to build a comprehensive safety and specificity profile. For the selective delta-opioid agonist 18a, in vitro affinity studies demonstrated that it was more than 258-fold selective over the mu-opioid receptor and 28-fold selective over the kappa-opioid receptor, indicating a high degree of specificity for its intended target. nih.gov

In Vivo Efficacy Studies in Disease Models (Preclinical)

Following promising in vitro data, the evaluation of a compound's efficacy in living organisms is a critical next step. These in vivo studies utilize animal models that mimic aspects of human diseases to assess the therapeutic potential of the drug candidate.

Another study on the protective effects of piperine, an alkaloid containing a piperidine (B6355638) ring, in the same MPTP mouse model of Parkinson's disease, showed that it attenuated motor coordination deficits and cognitive dysfunction. nih.gov Piperine also prevented the loss of tyrosine hydroxylase-positive cells in the substantia nigra and reduced microglial activation and oxidative stress. nih.gov These studies exemplify how rodent models of neurological conditions are employed to demonstrate the potential therapeutic efficacy of compounds containing the indole or piperidine scaffold.

The indole-piperidine scaffold has also been explored for its potential in treating infectious diseases. Several studies have focused on the trypanocidal activity of such compounds against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comnih.gov While medicinal chemistry efforts on a series of 4-azaindole-2-piperidine derivatives did not yield a compound sufficiently potent and metabolically stable for in vivo studies, the research highlights the active investigation of this chemical space for anti-Chagasic agents. nih.gov The ultimate goal of such preclinical work is to identify compounds that can effectively reduce parasite burden in animal models of Chagas disease.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, collectively known as pharmacokinetics (PK), is fundamental to its development. Pharmacodynamics (PD) relates the drug concentration to its effect.

While specific PK/PD data for 1-(Piperidin-4-yl)-1H-indole hydrochloride are not publicly available, studies on related structures provide insight into the types of evaluations performed. For example, the metabolism of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine was studied in rats and monkeys. nih.gov This research revealed good absorption in both species but also extensive and species-specific biotransformation. nih.gov In monkeys, N-dealkylation was the primary metabolic pathway, whereas in rats, hydroxylation of the indole ring followed by conjugation was the major route. nih.gov Such studies are critical for understanding potential species differences in drug metabolism and for predicting human PK.

The table below illustrates the kind of pharmacokinetic parameters that are typically determined in preclinical animal studies for a novel compound. The data presented is hypothetical and for illustrative purposes only.

| Parameter | Description | Rat | Monkey |

| Tmax (h) | Time to reach maximum plasma concentration | 1.5 | 2.0 |

| Cmax (ng/mL) | Maximum plasma concentration | 450 | 600 |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | 2500 | 3800 |

| t1/2 (h) | Elimination half-life | 4.2 | 6.5 |

| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | 35 | 50 |

This comprehensive preclinical evaluation, encompassing detailed in vitro profiling, in vivo efficacy testing, and PK/PD characterization, is indispensable for making informed decisions about advancing a compound like this compound into clinical development.

In Vitro Metabolic Stability (e.g., Liver Microsome Clearance)

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. Assays using liver microsomes are a standard in vitro method to assess this, providing data on the intrinsic clearance of a compound. These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

Currently, specific data from in vitro metabolic stability studies for this compound, including its clearance rate in human or other species' liver microsomes, are not available in the public domain based on the conducted searches. Such studies would typically involve incubating the compound with liver microsomes and a necessary cofactor like NADPH, then monitoring the depletion of the parent compound over time. The results are used to calculate the half-life (t½) and intrinsic clearance (CLint), which are critical for predicting hepatic clearance in vivo.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

Data not available from public sources.

Oral Bioavailability and Distribution (e.g., Lung Distribution)

Oral bioavailability is a critical pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by factors such as absorption and first-pass metabolism. The distribution of a compound to specific tissues, such as the lungs, is also vital, particularly if the target site of action is within that tissue.

There is currently no publicly available information regarding the oral bioavailability or specific tissue distribution, including lung distribution, of this compound following oral administration in preclinical models. To determine these parameters, in vivo studies in animal models (e.g., rats, mice) would be required. These studies would involve administering the compound orally and intravenously to different groups and collecting plasma and tissue samples over time to measure drug concentrations.

Table 2: Oral Bioavailability and Lung Distribution of this compound

| Species | Oral Bioavailability (F%) | Key Distribution Findings (e.g., Lung-to-Plasma Ratio) |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Data not available from public sources.

Future Research Directions and Therapeutic Potential

Development of Novel Analogs with Enhanced Activity and Selectivity

A primary focus of future research will be the systematic structural modification of the 1-(piperidin-4-yl)-1H-indole core to generate novel analogs with superior pharmacological profiles. This involves a detailed exploration of the structure-activity relationship (SAR) to understand how different chemical substitutions on the indole (B1671886) and piperidine (B6355638) rings influence biological activity and target selectivity.

Key Strategies for Analog Development:

Substitution on the Indole Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions of the indole nucleus can significantly modulate the compound's electronic and steric properties, thereby affecting its binding affinity to biological targets.

Modification of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for derivatization. Attaching different substituents, such as benzylsulfonyl or other aromatic groups, can lead to compounds with altered potency and selectivity. For instance, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been identified as a potent inhibitor of the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov This analog demonstrated the ability to overcome drug resistance by interacting with the Smoothened (SMO) receptor at a distinct binding site. nih.gov

Stereochemical Considerations: The spatial arrangement of atoms is crucial for biological activity. The synthesis and evaluation of enantiomerically pure forms of piperidine-indole derivatives are critical, as different stereoisomers can exhibit vastly different pharmacological effects and potencies. nih.gov

A recent optimization campaign focusing on 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives successfully produced a lead candidate with exceptional inhibitory potency against the ROR1 receptor, a target in oncology. nih.gov This work highlights how systematic optimization can address issues like off-target activity and poor pharmacokinetic profiles, leading to highly selective and potent drug candidates. nih.gov

| Analog Class | Modification Strategy | Biological Target/Activity | Reference |

|---|---|---|---|

| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Substitution on piperidine nitrogen and indole core | Hedgehog Signaling Pathway (Smoothened Receptor) | nih.gov |

| 1-Methyl-3-(pyridin-3-yl)-1H-indole derivatives | Systematic scaffold optimization | ROR1 Inhibitor (Oncology) | nih.gov |

| 3-Piperidin-4-yl-1H-indoles | N-piperidinyl modifications | Antimalarial (Plasmodium falciparum) | nih.gov |

Exploration of New Therapeutic Indications

The versatility of the indole-piperidine scaffold suggests its potential utility across a wide range of diseases. ijpsr.commdpi.com Future research will likely explore the efficacy of 1-(piperidin-4-yl)-1H-indole hydrochloride and its analogs in new therapeutic areas beyond their initial applications.

Potential Therapeutic Areas:

Oncology: As demonstrated by analogs targeting the Hedgehog pathway and ROR1 receptor, this chemical scaffold has significant potential in cancer therapy. nih.govnih.gov The indole moiety is a key component of many compounds with antiproliferative effects. mdpi.com Further investigation could uncover activity against other cancer-related targets like kinases or transcription factors.

Infectious Diseases: The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel chemotype for antimalarial drugs, showing activity against both drug-sensitive and resistant strains of Plasmodium falciparum. nih.gov This opens the door for exploring its potential against other infectious agents, including bacteria, fungi, and viruses.

Neurodegenerative and Psychiatric Disorders: Indole derivatives are known to interact with various receptors in the central nervous system, such as serotonin (B10506) receptors. ontosight.ai This makes them attractive candidates for developing treatments for conditions like Alzheimer's disease, depression, and anxiety. mdpi.com Sigma (σ) receptors, which are implicated in Alzheimer's disease, are another promising target for novel fluorescent indole derivatives. acs.org

Cardiovascular and Metabolic Diseases: Certain heterocyclic derivatives containing indole structures have been investigated as antithrombotic and anticoagulant agents by inhibiting Factor Xa. google.com Additionally, novel Farnesoid X receptor (FXR) agonists based on a 1H-indole structure have been discovered for the potential treatment of dyslipidemia. researchgate.net

Integration of Multi-Target Approaches

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. scispace.com The traditional "one-drug, one-target" approach has shown limited efficacy against such diseases. scispace.com Consequently, there is growing interest in developing multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously.

The 1-(piperidin-4-yl)-1H-indole scaffold is an excellent platform for designing MTDLs. By combining pharmacophore motifs from different known ligands into a single molecule, it may be possible to create synergistic therapeutic effects. For example, a strategy for Alzheimer's disease could involve designing an analog that combines cholinesterase inhibition with histamine (B1213489) H3 receptor antagonism. nih.gov Research on piperine-derived ligands has shown success in creating compounds that inhibit cholinesterases, BACE1, and amyloid-beta aggregation, all key targets in Alzheimer's pathology. nih.gov This approach could lead to more effective disease-modifying therapies.

Advanced Synthetic Methodologies for Scalable Production

To translate promising research findings into clinical applications, the development of efficient, cost-effective, and scalable synthetic methods is essential. While classical methods for indole synthesis, such as the Fischer indole synthesis, are well-established, modern organic chemistry continues to offer new and improved strategies. nih.gov

Areas for Synthetic Advancement:

Catalytic Processes: The use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, has become a cornerstone of modern synthesis for constructing complex molecules. ontosight.ai Developing novel catalytic methods for the key bond-forming steps in the synthesis of 1-(piperidin-4-yl)-1H-indole and its analogs could significantly improve yields and reduce waste.

Flow Chemistry and Automation: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, consistency, and scalability. Applying these technologies to the synthesis of piperidine-indole derivatives could streamline production and make these compounds more accessible for extensive testing and eventual commercialization.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for a new generation of innovative medicines.

Q & A

Q. What are the recommended synthetic routes for 1-(Piperidin-4-yl)-1H-indole hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting indole precursors with 4-substituted piperidines under alkaline conditions, as seen in analogous syntheses of related compounds . Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., palladium for cross-coupling). Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential. NMR confirms the piperidine-indole linkage and hydrochloride salt formation via shifts near δ 3.0–4.0 ppm for piperidine protons . HPLC (C18 column, UV detection at 254 nm) quantifies purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H⁺] = 247.2) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should test degradation under light, humidity, and temperature. For similar piperidine hydrochlorides, accelerated stability tests (40°C/75% RH for 6 months) showed <5% degradation when stored in airtight, light-resistant containers at 2–8°C . Monitor via periodic HPLC and FT-IR to detect hydrolysis or oxidation byproducts .

Q. What safety protocols are mandated for handling this compound in laboratory settings?

Refer to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Emergency procedures include rinsing eyes with water (P305+P351+P338) and avoiding dust inhalation (P261) .

Advanced Research Questions

Q. What strategies identify pharmacological targets of this compound in neurological studies?

Computational docking (e.g., AutoDock Vina) predicts affinity for serotonin (5-HT₆) or dopamine receptors due to structural similarity to known antagonists . Validate via in vitro radioligand binding assays using transfected HEK293 cells expressing human 5-HT₆R. Competitive inhibition curves (IC₅₀) quantify potency .

Q. How can synthetic routes be optimized for scalable production while minimizing impurities?

Replace traditional solvents with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency. Use flow chemistry for continuous synthesis, reducing side products like N-oxide derivatives. Monitor intermediates via LC-MS to isolate impurities (e.g., unreacted indole precursors) .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). For example, activity against MAO-B in rat models vs. inactivity in human cell lines could reflect species-specific enzyme isoforms. Validate findings using orthogonal assays (e.g., enzymatic fluorescence vs. Western blot) and standardize buffer systems (PBS vs. Tris-HCl) .

Q. What methodologies elucidate the compound’s receptor binding kinetics and selectivity?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) for receptors like 5-HT₃R. Compare with reference antagonists (e.g., ondansetron) to assess selectivity. For in vivo validation, use microdialysis in rodent brains to measure neurotransmitter release post-administration .

Q. How are impurities profiled and controlled during quality assurance?

Impurities like 4-aminopiperidine derivatives (from incomplete synthesis) are identified via LC-MS/MS. Set thresholds using ICH guidelines (e.g., ≤0.15% for unknown impurities). Reference standards (e.g., 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one ) aid in quantification.

Q. What experimental designs evaluate environmental impacts on the compound’s efficacy in biological systems?

Test pH-dependent stability (pH 2–9) to simulate gastrointestinal vs. physiological conditions. In cell-based assays, vary temperature (25–37°C) and oxygen levels (normoxic vs. hypoxic) to mimic tumor microenvironments. Synchrotron X-ray diffraction can reveal structural changes under stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.